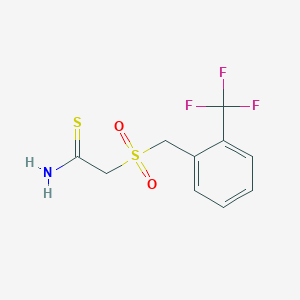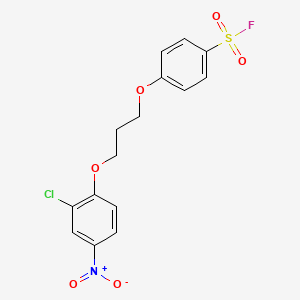
4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that includes a sulfonyl fluoride group, a nitrophenoxy group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with 3-chloropropylbenzene-1-sulfonyl fluoride under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide or sulfonate esters, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For example, the sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The nitrophenoxy group may also participate in redox reactions, affecting cellular pathways and signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl fluorides and nitrophenoxy derivatives, such as:
- 4-(3-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride
- 2,4-dichloro-1-(4-nitrophenoxy)benzene
Uniqueness
4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
21278-62-6 |
|---|---|
Molecular Formula |
C15H13ClFNO6S |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[3-(2-chloro-4-nitrophenoxy)propoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13ClFNO6S/c16-14-10-11(18(19)20)2-7-15(14)24-9-1-8-23-12-3-5-13(6-4-12)25(17,21)22/h2-7,10H,1,8-9H2 |
InChI Key |
FBYHTGDXBBTFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




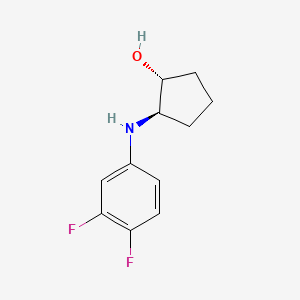
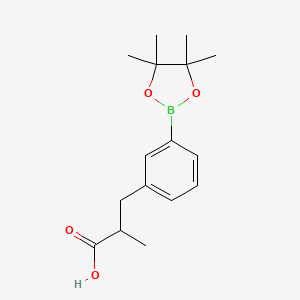
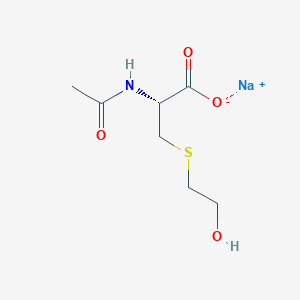
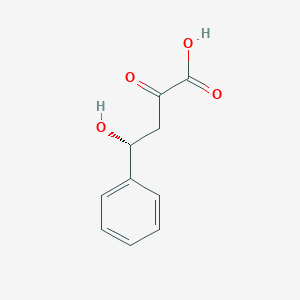

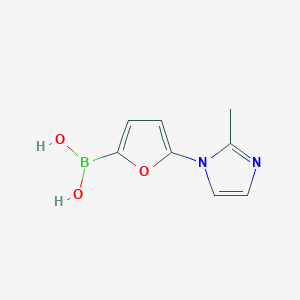
![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)
![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)

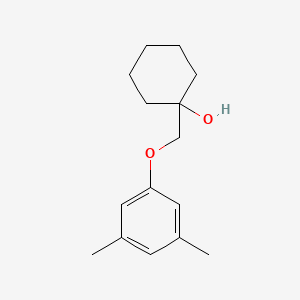
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)
